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Introduction

(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-
competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to a site within
the receptor's ion channel, MK-801 blocks the influx of Ca2+, thereby inhibiting NMDA
receptor-mediated signaling. This mechanism of action makes it a valuable pharmacological
tool in neuroscience research to study the role of the NMDA receptor in various physiological
and pathological processes. In rodent models, MK-801 is widely used to induce behaviors that
mimic symptoms of neuropsychiatric and neurological disorders, including schizophrenia,
psychosis, and cognitive dysfunction. It is also utilized in models of neuroprotection against
excitotoxic insults like ischemia.

These application notes provide a comprehensive overview of the dosages and protocols for
using (-)-Dizocilpine maleate in rodent models, tailored for researchers in neuroscience,
pharmacology, and drug development.

Data Presentation: (-)-Dizocilpine Maleate Dosages
in Rodent Models

The following tables summarize the quantitative data on MK-801 dosages for various
applications in rats and mice. Dosages can vary depending on the specific research question,
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rodent strain, and experimental design.[1]

Table 1: MK-801 Dosage for Schizophrenia-Like Models
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Species/Strain

Dosage Range
(mglkg)

Route of Key Observations
Administration & Applications

Rats

Sprague-Dawley

0.05-0.15

Induction of
hyperlocomotion,
stereotypy, and

] ) deficits in behavioral

Intraperitoneal (i.p.) o

flexibility.[2] Used to
model positive and
negative symptoms of

schizophrenia.[3]

Long-Evans

0.15

Disruption of
behavioral flexibility in
serial reversal

learning tasks.[4]

Wistar

0.5 - 1.0 (chronic)

Induction of
hyperlocomotion that
persists into
adulthood.[5]

Mice

CD-1

0.1 - 0.3 (acute)

Dose-dependent
induction of various
neuropsychiatric
symptoms, including
diminished

i.p. spontaneous
alternation,
hyperlocomotion,
social deficits, and
decreased self-

grooming.[6][7]

C57BL/6

0.6 (chronic)

i.p. Induction of
schizophrenia-like

behavioral
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abnormalities and
decreased NMDA
receptor and BDNF
expression.[6]

) Induction of memory
i.p. or Subcutaneous _
ICR 0.1 (s.c) and learning
S.C.
impairments.[8]

Table 2: MK-801 Dosage for Neuroprotection Studies
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. . Dosage Range Route of Key Observations
Species/Strain . . L
(mgl/kg) Administration & Applications
Rats
Neuroprotection
Wistar 15-5.0 Intravenous (i.v.) against hypoglycemic
brain damage.[9]
Reduction of focal
Sprague-Dawley 0.5 V. ischemic brain

damage.[10]

Determination of

minimum effective

plasma concentration
0.04 (bolus) + 0.6 ) o

Sprague-Dawley - ) V. for neuroprotection in

pg/kg/min (infusion) _

a middle cerebral

artery occlusion

model.

Protection against
Wistar 3.0 i.p. repeated global
ischemic insults.[11]

Mice

Induction of
vacuolization in
cortical neurons. High

ICR 1.0 S.C. or i.p. doses (10 mg/kg)
caused irreversible
neurodegeneration.
[12]

Table 3: MK-801 Dosage for Cognitive Impairment
Models
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. . Dosage Range Route of Key Observations
Species/Strain . . L
(mgl/kg) Administration & Applications
Rats
Interference with
) cognitively demanding
Sprague-Dawley 0.05-0.1 i.p. )
forms of behavioral
flexibility.[2]
Disruption of the
Long-Evans 0.1 i.p. retention of new
information.
Long-lasting
Wistar 10 (single high dose) i.p. impairment of water
maze performance.[1]
Mice
Diminished
_ spontaneous
CD-1 0.1 L.p.

alternation in the Y-

maze test.[7]

Dose-dependent
C57BL/6J 0.05-0.3 i.p. decline in spatial

working memory.

Experimental Protocols

Protocol 1: Induction of Schizophrenia-Like Behaviors in
Mice

This protocol describes the induction of schizophrenia-like symptoms in mice using repeated
injections of MK-801, as adapted from studies modeling both positive and negative symptoms.

[6]

Materials:
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(-)-Dizocilpine maleate (MK-801)

Sterile saline (0.9% NacCl)

Syringes and needles for intraperitoneal injection

Appropriate mouse strain (e.g., C57BL/6)

Behavioral testing apparatus (e.g., open field arena, social interaction chamber)

Procedure:

Animal Handling and Habituation:

House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum
access to food and water.

Handle the mice for several days prior to the experiment to acclimate them to the
researcher.

Habituate the mice to the behavioral testing rooms and apparatuses for at least 1-2 days
before the start of the experiment.

Drug Preparation:

Prepare a stock solution of MK-801 by dissolving it in sterile saline. A common stock
concentration is 1 mg/ml.[6]

On the day of injection, dilute the stock solution with sterile saline to the desired final
concentration for a 0.6 mg/kg dose. The injection volume should be consistent across all
animals (e.g., 10 ml/kg).

Administration:

o Administer MK-801 (0.6 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection once

daily for 14 consecutive days.[6]

Behavioral Testing:
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o Conduct behavioral tests to assess schizophrenia-like symptoms. Testing is typically
performed 30 minutes after the final MK-801 or vehicle injection.

o Open Field Test (for locomotor activity): Place the mouse in the center of an open field
arena and record its activity for a set period (e.g., 15-30 minutes). Analyze parameters
such as total distance traveled, time spent in the center versus the periphery, and rearing
frequency.[6]

o Social Interaction Test (for negative symptoms): Place the test mouse in an arena with a
novel mouse and measure the duration and frequency of social behaviors (e.g., sniffing,
following, grooming) for a defined period.[6]

o Cognitive Tests (e.g., Y-maze, Morris water maze): Assess cognitive deficits, such as
impaired working memory or spatial learning.[6][7]

o Data Analysis:

o Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to compare the
behavioral outcomes between the MK-801-treated group and the vehicle-treated control

group.

Protocol 2: Neuroprotection Study in a Rat Model of
Focal Ischemia

This protocol outlines a method to assess the neuroprotective effects of MK-801 in a rat model
of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).

Materials:

(-)-Dizocilpine maleate (MK-801)

Sterile saline (0.9% NacCl)

Anesthetics (e.g., isoflurane)

Surgical instruments for MCAO

Physiological monitoring equipment (temperature, blood pressure)
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» Histological supplies (e.g., TTC stain)

Procedure:

e Animal Preparation and Anesthesia:
o Anesthetize the rat (e.g., Sprague-Dawley) with an appropriate anesthetic.
o Maintain the animal's body temperature at 37°C using a heating pad.

e Induction of Focal Ischemia (MCAO):

o Perform the MCAO surgery to induce a focal ischemic stroke. This typically involves the
intraluminal filament method.

e Drug Preparation and Administration:
o Prepare MK-801 solution in sterile saline.

o Administer MK-801 or vehicle (saline) at the desired dose and route. For example, a 0.5
mg/kg intravenous (i.v.) injection can be given 30 minutes before or after MCAO.[10]
Alternatively, a continuous infusion protocol can be used to maintain a steady plasma
concentration.

o Post-operative Care and Monitoring:
o Monitor the animal's physiological parameters during and after surgery.
o Allow the animal to recover from anesthesia.
e Assessment of Neuroprotection:
o At a predetermined time point after MCAO (e.g., 24 hours), euthanize the animal.
o Harvest the brain and section it.

o Stain the brain sections with a marker of infarct volume, such as 2,3,5-triphenyltetrazolium
chloride (TTC).
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o Quantify the infarct volume in the MK-801-treated and vehicle-treated groups.

o Data Analysis:

o Compare the infarct volumes between the groups using statistical analysis to determine
the neuroprotective efficacy of MK-801.

Mandatory Visualizations
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Caption: Mechanism of action of (-)-Dizocilpine maleate (MK-801).

Experimental Workflow for Rodent Behavioral Studies
with MK-801
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12460584#dizocilpine-maleate-dosage-for-rodent-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/product/b12460584#dizocilpine-maleate-dosage-for-rodent-models
https://www.benchchem.com/product/b12460584#dizocilpine-maleate-dosage-for-rodent-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12460584?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12460584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

